4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride
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Overview
Description
4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride is a chemical compound with the molecular formula C11H12ClNO3S. It is a benzoyl chloride derivative where the benzoyl group is substituted with a pyrrolidin-1-ylsulfonyl group at the para position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with pyrrolidine and sulfonyl chloride. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction conditions often involve stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding benzoic acid derivative.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Dichloromethane, tetrahydrofuran, and toluene are commonly used solvents.
Major Products
Substituted Benzoyl Derivatives: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.
Benzoic Acid Derivatives: Hydrolysis of the compound yields benzoic acid derivatives.
Scientific Research Applications
4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzoyl derivatives.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may acylate proteins or other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl Chloride: Similar in structure but lacks the pyrrolidin-1-ylsulfonyl group.
4-tert-Butylbenzoyl Chloride: Contains a tert-butyl group instead of the pyrrolidin-1-ylsulfonyl group.
4-(Pyrrolidine-1-sulfonyl)-benzenesulfonyl Chloride: Similar but with an additional sulfonyl group .
Uniqueness
4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride is unique due to the presence of the pyrrolidin-1-ylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and a useful compound in various scientific research applications .
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c12-11(14)9-3-5-10(6-4-9)17(15,16)13-7-1-2-8-13/h3-6H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGJTXSHQFLFGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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